molecular formula C18H18F6N5O4PS B1666805 Alamifovir CAS No. 193681-12-8

Alamifovir

カタログ番号: B1666805
CAS番号: 193681-12-8
分子量: 545.4 g/mol
InChIキー: JJLWXCPEQYXFFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アラミフォビルは、前臨床試験で野生型およびラミブジン耐性型B型肝炎ウイルスに対して強力な活性を示したプリンヌクレオチドアナログプロドラッグです . 特にB型肝炎ウイルスを標的とする抗ウイルス特性について主に調査されています .

製法

アラミフォビルの製法には、いくつかの合成ルートがあります。 1つの方法には、2-アミノ-6-クロロプリンを出発物質として用いる方法が含まれます . この化合物は、置換反応やエステル化反応を含む一連の化学反応を経て最終生成物を生成します。 工業的な生産方法は、収率と純度を最適化して設計されており、臨床使用における化合物の有効性と安全性を確保しています .

化学反応の分析

アラミフォビルは、以下を含むさまざまな化学反応を起こします。

これらの反応で一般的に使用される試薬や条件には、強酸、塩基、ジメチルスルホキシドなどの溶媒が含まれます。 これらの反応から生成された主要な生成物は、一般的に最終化合物を形成するためにさらに反応する中間体です .

科学研究の用途

アラミフォビルには、以下を含むいくつかの科学研究の用途があります。

準備方法

The preparation of Alamifovir involves several synthetic routes. One method includes the use of 2-amino-6-chloropurine as a starting material . The compound undergoes a series of chemical reactions, including substitution and esterification, to yield the final product. Industrial production methods are designed to optimize yield and purity, ensuring the compound’s efficacy and safety for clinical use .

化学反応の分析

Metabolic Pathways and Chemical Reactions

Alamifovir undergoes rapid and extensive hydrolysis and oxidation to form active metabolites:

  • Hydrolysis : this compound is hydrolyzed to monoester 602074 (GCD-187) via esterase enzymes.

  • Oxidation : 602074 is further oxidized to 602075 (GCD-231) , an O-desmethyl product.

  • Secondary Hydrolysis : 602074 is also hydrolyzed to free acid 602076 (GCD-189) .

These metabolites are detectable in plasma within 0.3–2.5 hours post-administration, with 602074 as the primary circulating metabolite in primates and 602075 in rodents .

Key Metabolic Data

MetaboliteFormation PathwayT<sub>max</sub> (h)t<sub>1/2</sub> (h)Protein Binding (%)
602074Hydrolysis of this compound0.51–2>90
602075Oxidation of 602074N/AN/A>90
602076Hydrolysis of 6020742.54>90

Pharmacokinetic Profile

  • Bioavailability : 35% in monkeys and 10% in rats (oral administration) .

  • Food Effects : Reduced absorption when administered with food.

  • Excretion : Primarily fecal (86.7% in monkeys, 95.8% in rats) due to biliary excretion and unabsorbed drug .

Pharmacokinetic Parameters (Single-Dose Study)

ParameterThis compound (80 mg dose)Metabolite 602074
C<sub>max</sub>130.3 nmol/L152.0 nmol/L
AUC<sub>0-∞</sub>74.9 nmol·h/L229.0 nmol·h/L

Mechanism of Action in HBV Inhibition

This compound’s metabolites exhibit anti-HBV activity by:

  • Inhibiting Protein Priming : Blocks the initiation of HBV DNA synthesis.

  • Disrupting Packaging Reactions : Prevents encapsidation of pregenomic RNA into viral capsids .

The EC<sub>50</sub> (effective concentration for 50% inhibition) against wild-type HBV is 0.027 μM , approximately 20-fold lower than lamivudine. For lamivudine-resistant mutants, EC<sub>50</sub> values rise to 2.6–3.3 μM .

Stability and Analytical Methods

  • Plasma Stability : this compound and metabolites remain stable for 20 hours at room temperature and 6 months frozen .

  • Detection : Quantified via LC/MS/MS with Turbo IonSpray, achieving linear calibration ranges of 0.869–130.3 nmol/L for this compound and 1.013–182.3 nmol/L for metabolites .

Comparative Pharmacokinetics

ParameterThis compoundAdefovir (Comparator)
Oral Bioavailability35% (monkeys)<12% (humans)
Primary Excretion RouteFecalRenal

This compound’s efficacy stems from its rapid conversion to active metabolites, which target novel steps in HBV replication. Its pharmacokinetic profile and resistance profile position it as a potential alternative to nucleoside analogs like lamivudine, particularly in food-independent dosing regimens .

科学的研究の応用

Alamifovir is a purine nucleotide analogue prodrug that has demonstrated efficacy against the wild type and lamivudine-resistant hepatitis B virus (HBV) in preclinical studies .

Pharmacokinetics and Mechanism of Action

This compound functions as a prodrug, undergoing rapid hydrolysis to form metabolites . These metabolites are believed to be responsible for its antiviral activity . The mechanism of action of this compound appears to involve the inhibition of the protein priming reaction and the packaging reaction, which ultimately decreases HBV replication . This mechanism is distinct from conventional nucleoside/nucleotide reverse transcriptase inhibitors .

Clinical Studies

Two studies examined the pharmacokinetics of this compound following oral administration in healthy males .

  • Study 1 Single doses of this compound (0.2 to 80 mg) were administered, with a subset receiving 20 mg in a fed state. Plasma samples were collected over 72 hours .
  • Study 2 Subjects received 2.5 to 15 mg twice daily for 15 days. Plasma samples were collected over 24 hours on days 1 and 15 .
    Concentrations of this compound and its major metabolites were determined using liquid chromatography/tandem mass spectrometry, and the data were analyzed using a noncompartmental technique .

Safety and Efficacy in Patients with Chronic Hepatitis B

A study was conducted to assess the safety and potential antiviral effects of this compound in humans . The study involved 66 chronic hepatitis B-infected patients with stable HBV DNA (>105 copies/ml) and no significant liver pathology . The patients received either a placebo or this compound at a total daily dose ranging from 2.5 to 20mg in single or divided doses for 28 days and were followed up for approximately 12 weeks after cessation of treatment . All doses showed significant antiviral activity, with mean plasma viral load reductions ranging from 1.5 to 2.6 log10 after 28 days of dosing . There were no serious adverse events attributable to the study drug, nor were significant dose-related events identified .

This compound Versus other treatments

作用機序

アラミフォビルは、B型肝炎ウイルスの複製を阻害することによってその効果を発揮します。それは、体内で活性型に代謝されるプロドラッグです。活性型はウイルスポリメラーゼ酵素を標的にし、ウイルスのDNA合成を阻害します。 この阻害はウイルスの複製サイクルを阻害し、感染した個体におけるウイルス量を減少させます .

類似化合物の比較

アラミフォビルは、ラミブジンやアデホビルなどの他のヌクレオチドアナログと比較されます。 ラミブジンとは異なり、アラミフォビルはラミブジン耐性型B型肝炎ウイルスに対して活性があります . アデホビルは、別のヌクレオチドアナログで、B型肝炎ウイルスを標的とするものの、化学構造と作用機序が異なります。 アラミフォビルのユニークな構造により、より幅広いウイルス株に対して効果的です .

類似の化合物には、次のものがあります。

  • ラミブジン
  • アデホビル
  • テノホビル

これらの化合物は、同様の抗ウイルス特性を共有しますが、化学構造と特定の作用機序が異なります .

類似化合物との比較

Alamifovir is compared with other nucleotide analogues such as lamivudine and adefovir. Unlike lamivudine, this compound shows activity against lamivudine-resistant strains of hepatitis B virus . Adefovir, another nucleotide analogue, also targets hepatitis B virus but has a different chemical structure and mechanism of action. This compound’s unique structure allows it to be effective against a broader range of viral strains .

Similar compounds include:

  • Lamivudine
  • Adefovir
  • Tenofovir

These compounds share similar antiviral properties but differ in their chemical structures and specific mechanisms of action .

特性

Key on ui mechanism of action

Alamifovir is a purine nucleotide analogue prodrug that shows potent activity against wild type and lamivudine resistant hepatitis B virus in preclinical studies.

CAS番号

193681-12-8

分子式

C18H18F6N5O4PS

分子量

545.4 g/mol

IUPAC名

9-[2-[bis(2,2,2-trifluoroethoxy)phosphorylmethoxy]ethyl]-6-phenylsulfanylpurin-2-amine

InChI

InChI=1S/C18H18F6N5O4PS/c19-17(20,21)8-32-34(30,33-9-18(22,23)24)11-31-7-6-29-10-26-13-14(29)27-16(25)28-15(13)35-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,25,27,28)

InChIキー

JJLWXCPEQYXFFT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N

正規SMILES

C1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N

外観

Solid powder

Key on ui other cas no.

193681-12-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-amino-6-(4-C(11)-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl)
2-amino-6-(4-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl) ester
alamifovir
MCC 478
MCC-478
MCC478

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alamifovir
Reactant of Route 2
Alamifovir
Reactant of Route 3
Reactant of Route 3
Alamifovir
Reactant of Route 4
Reactant of Route 4
Alamifovir
Reactant of Route 5
Reactant of Route 5
Alamifovir
Reactant of Route 6
Reactant of Route 6
Alamifovir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。